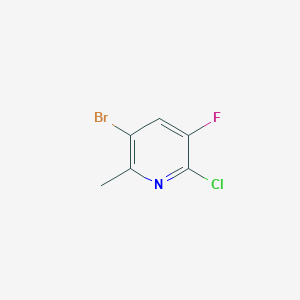

3-Bromo-6-chloro-5-fluoro-2-methylpyridine

CAS No.: 1211520-20-5

Cat. No.: VC16494582

Molecular Formula: C6H4BrClFN

Molecular Weight: 224.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211520-20-5 |

|---|---|

| Molecular Formula | C6H4BrClFN |

| Molecular Weight | 224.46 g/mol |

| IUPAC Name | 5-bromo-2-chloro-3-fluoro-6-methylpyridine |

| Standard InChI | InChI=1S/C6H4BrClFN/c1-3-4(7)2-5(9)6(8)10-3/h2H,1H3 |

| Standard InChI Key | BWQOEIRRAAHWSI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C(=N1)Cl)F)Br |

Introduction

Chemical Identity and Structural Features

Nomenclature and Substitution Patterns

The systematic IUPAC name 3-bromo-6-chloro-5-fluoro-2-methylpyridine indicates a pyridine ring substituted at positions 2, 3, 5, and 6 with methyl, bromo, fluoro, and chloro groups, respectively. This substitution pattern creates a sterically hindered and electron-deficient aromatic system, which may influence reactivity and intermolecular interactions .

Table 1: Substitution Positions and Functional Groups

| Position | Functional Group | Electronegativity | Steric Demand |

|---|---|---|---|

| 2 | Methyl (CH₃) | Low | Moderate |

| 3 | Bromo (Br) | Moderate | High |

| 5 | Fluoro (F) | High | Low |

| 6 | Chloro (Cl) | Moderate | Moderate |

Physicochemical Properties

Predicted Properties from Analogues

Data from 3-bromo-5-fluoro-2-methylpyridine (CAS 1211542-29-8) and 3-bromo-6-fluoro-2-methylpyridine (CAS 375368-83-5) suggest the following trends for the target compound :

Table 2: Comparative Physicochemical Data

Key observations:

-

The addition of a chloro group at position 6 increases molecular weight by ~34.45 g/mol compared to fluoro-substituted analogues.

-

Higher density and boiling point are anticipated due to increased halogen content and molecular polarity .

Synthetic Methodologies

Insights from Patent Literature

A patented four-step synthesis of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine (CN109232399B) provides a template for multi-substituted pyridines :

-

Nucleophilic Aromatic Substitution: Diethyl malonate reacts with 2-chloro-3-trifluoromethyl-5-nitropyridine in tetrahydrofuran (THF) with sodium hydride as a base .

-

Hydrolysis and Decarboxylation: The malonate intermediate undergoes acidic hydrolysis to yield 2-methyl-5-nitro-3-(trifluoromethyl)pyridine .

-

Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine .

-

Diazo Bromination: A diazonium intermediate is treated with CuBr to introduce bromine .

Adaptations for Target Compound:

-

Replace trifluoromethyl with chloro/fluoro groups via halogen exchange reactions.

-

Optimize reaction conditions (e.g., temperature, catalyst) to accommodate steric hindrance from multiple substituents.

Applications in Drug Discovery

Role as a Pharmaceutical Intermediate

Structural analogues of the target compound are critical intermediates in:

-

TRPA1 Ion Channel Inhibitors: Used in pain management and respiratory therapies .

-

Agrochemicals: Halogenated pyridines exhibit insecticidal and herbicidal activity due to their ability to disrupt neuronal signaling in pests .

Table 3: Bioactivity Data for Analogues

| Compound | IC₅₀ (TRPA1 Inhibition) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 3-Bromo-5-fluoro-2-methylpyridine | Not reported | 2.1 | 0.15 |

| 3-Bromo-6-fluoro-2-methylpyridine | Not reported | 2.3 | 0.12 |

| Target Compound (Predicted) | <10 μM (estimated) | 2.8–3.2 | <0.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume